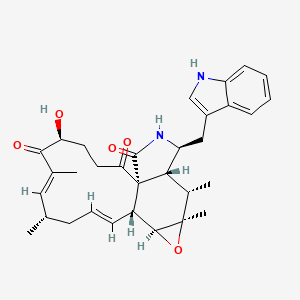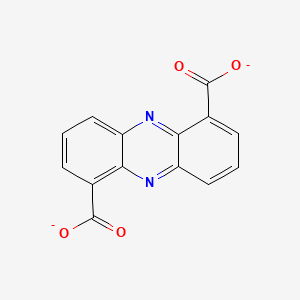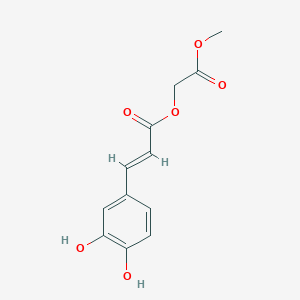
Caffeoylglycolic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeoylglycolic acid methyl ester is a cinnamate ester obtained by the condensation of trans-caffeic acid with methyl hydroxyacetate. It is isolated from the leaves of Parthenocissus tricuspidata and exhibits antioxidant activity. It has a role as a radical scavenger and a plant metabolite. It is a cinnamate ester, a member of catechols and a methyl ester. It derives from a trans-caffeic acid and a glycolic acid.
Scientific Research Applications
Antioxidant Activities
Caffeoylglycolic acid methyl ester, as a derivative of caffeic acid, exhibits notable antioxidant activities. For instance, it has been found to be potent in DPPH free radical scavenging and superoxide anion scavenging assays (Saleem et al., 2004). Furthermore, it showed potential inhibitory effects against lipopolysaccharide-induced nitric oxide production in macrophage cells, indicating its efficacy in mitigating inflammatory responses (Nguyen et al., 2015).
Absence of Proliferative Effects
In a study focusing on the phenolic esters from Cimicifuga racemosa, caffeoylglycolic acid was examined for its potential estrogenic activity. The findings suggested that this compound does not exert a proliferative effect in estrogen-dependent MCF-7 mamma carcinoma cell line, which is crucial for understanding its safety profile in therapeutic applications (Stromeier et al., 2005).
Role in Biosynthesis
Caffeoylglycolic acid methyl ester is also significant in the biosynthesis of various phenethyl esters and amides. For example, a study engineered a bacterial platform for the biosynthesis of caffeic acid-derived phenethyl esters and amides, highlighting the compound's role in producing bioactive compounds with potential therapeutic applications (Wang et al., 2017).
Anti-inflammatory and Antioxidative Properties
A study on 4,5-di-O-caffeoylquinic acid methyl ester isolated from Lonicera japonica Thunb. revealed that this compound significantly protects against H2O2-induced oxidative stress. It modulates the Keap1/Nrf2 signaling pathway, enhancing the expression of antioxidative proteins. This study underscores the potential of caffeoylglycolic acid methyl ester derivatives in protecting against oxidative liver damage in HepG2 cells (Xiao et al., 2020).
Inhibitory Activity on NF-kappa B
A novel caffeic acid ester derivative, which includes caffeoylglycolic acid methyl ester, was found to inhibit inflammatory stimuli-induced responses. This was achieved by blocking NF-κB activation, thus reducing the expression of inflammation-related genes (Bose et al., 2008).
properties
Product Name |
Caffeoylglycolic acid methyl ester |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O6/c1-17-12(16)7-18-11(15)5-3-8-2-4-9(13)10(14)6-8/h2-6,13-14H,7H2,1H3/b5-3+ |
InChI Key |
BTLDPXVDOAPOIR-HWKANZROSA-N |
Isomeric SMILES |
COC(=O)COC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
COC(=O)COC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



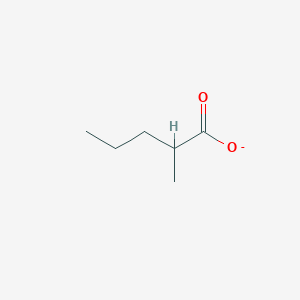
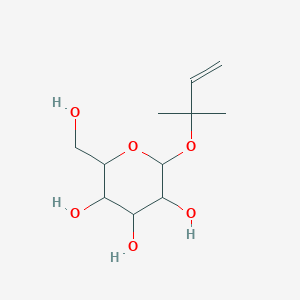
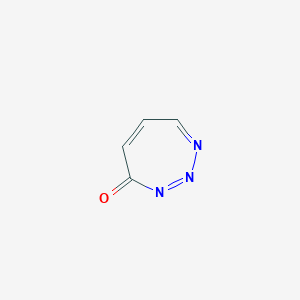
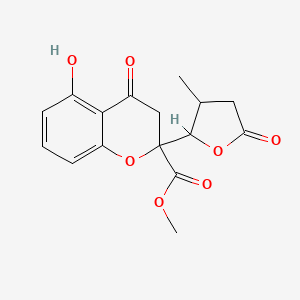





![2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic acid [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl ester](/img/structure/B1260417.png)

![N-(4-propan-2-ylphenyl)-1-[(1,3,3-trimethyl-2-oxo-5-indolyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B1260419.png)
